5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C9H9ClN2O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 5-chloro-1,3-dimethyl-1H-benzoimidazol-2-one with appropriate reagents under specific conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the desired position on the benzimidazole ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, reaction time, and the use of catalysts .
Chemical Reactions Analysis
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets and pathways in biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar benzimidazole derivatives, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazol-2-one: This compound has a phenyl group instead of a chlorine atom, leading to different chemical and biological properties.
5-Methyl-1,3-dihydro-benzimidazol-2-one: The presence of a methyl group instead of a chlorine atom results in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
5-chloro-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYDPVMOBHGVPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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